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Compound of Interest

Compound Name: OG 488 alkyne

Cat. No.: B15554272 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Oregon Green

488 (OG 488) alkyne in click chemistry-based cell labeling. Oregon Green 488 is a bright,

green-fluorescent dye well-suited for imaging applications, with excitation compatible with the

common 488 nm laser line. Its utility in click chemistry allows for the specific and covalent

labeling of azide-modified biomolecules in fixed and live cells, enabling the study of various

cellular processes such as proliferation, trafficking, and localization.

Core Principles
Click chemistry describes a class of reactions that are rapid, specific, and high-yielding. The

most common form used in biological labeling is the Copper(I)-catalyzed Azide-Alkyne

Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an alkyne-

functionalized probe (like OG 488 alkyne) and an azide-modified target molecule. This

bioorthogonal reaction does not interfere with native cellular components, ensuring highly

specific labeling.

Data Presentation
The following tables summarize key quantitative data for OG 488 to facilitate experimental

design and comparison with other fluorophores.

Table 1: Photophysical Properties of Oregon Green 488
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Property Value Reference

Excitation Maximum (Ex) ~495 nm [1]

Emission Maximum (Em) ~519 nm [1]

Quantum Yield 0.91 ± 0.05 [2]

pKa 4.6 [3]

Key Features

Bright fluorescence, pH-

insensitive in physiological

range, good photostability.[3]

[4][5]

Table 2: Recommended Reagent Concentrations for CuAAC in Cells
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Reagent
Concentration
Range

Notes Reference

OG 488 Alkyne 2 µM - 25 µM

Optimal concentration

should be titrated for

each cell type and

application to

minimize background.

[6][7][8]

Copper(II) Sulfate

(CuSO₄)
50 µM - 2 mM

Used in combination

with a reducing agent

to generate the active

Cu(I) catalyst.

[6][7][8]

Reducing Agent (e.g.,

Sodium Ascorbate)
2.5 mM - 50 mM

Should be prepared

fresh. Higher

concentrations are

often used for in vitro

reactions.

[6][7][9]

Copper(I)-stabilizing

Ligand (e.g., THPTA)
250 µM - 5 mM

Tris(3-

hydroxypropyltriazolyl

methyl)amine

(THPTA) is a water-

soluble ligand that

protects cells from

copper-induced

damage and improves

reaction efficiency. A

5:1 ligand to copper

ratio is common.[6][7]

[6][7]

Experimental Protocols
Here we provide detailed protocols for two common applications of OG 488 alkyne click

chemistry: labeling of newly synthesized DNA using EdU incorporation and general cell surface

labeling of azide-modified glycans.
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Protocol 1: Labeling of Nascent DNA with EdU and OG
488 Alkyne
This protocol is adapted from established methods for detecting cell proliferation by labeling

newly synthesized DNA with 5-ethynyl-2'-deoxyuridine (EdU), an alkyne-modified thymidine

analog.

Materials:

Cells cultured on coverslips or in a multi-well plate

EdU (10 mM stock in DMSO)

Fixative solution (e.g., 3.7% formaldehyde in PBS)

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

Wash Buffer (e.g., 3% BSA in PBS)

Click-iT Reaction Cocktail (prepare fresh):

Click-iT Reaction Buffer

Copper(II) Sulfate (CuSO₄)

OG 488 Alkyne

Reaction Buffer Additive (Reducing Agent)

Procedure:

EdU Labeling:

Incubate cells with 10 µM EdU in complete culture medium for the desired pulse duration

(e.g., 1-2 hours) at 37°C. The incubation time will depend on the cell cycle length.

Fixation and Permeabilization:
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Wash cells twice with PBS.

Add 1 mL of 3.7% formaldehyde in PBS to each well and incubate for 15 minutes at room

temperature.[10]

Remove the fixative and wash twice with 3% BSA in PBS.[10]

Add 1 mL of 0.5% Triton X-100 in PBS and incubate for 20 minutes at room temperature to

permeabilize the cells.[10]

Click Reaction:

Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[10]

Prepare the Click-iT reaction cocktail according to the manufacturer's instructions. A

typical cocktail includes the reaction buffer, CuSO₄, OG 488 alkyne, and a reducing agent.

[10]

Add 0.5 mL of the reaction cocktail to each sample, ensuring the cells are completely

covered.

Incubate for 30 minutes at room temperature, protected from light.[10]

Washing and Imaging:

Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.[10]

(Optional) Counterstain nuclei with a DNA stain like Hoechst 33342.

Mount the coverslips onto microscope slides with an appropriate mounting medium.

Image the cells using a fluorescence microscope with a standard FITC/GFP filter set

(Excitation/Emission: ~495/519 nm).[1]

Protocol 2: Cell Surface Glycan Labeling
This protocol describes the labeling of cell surface glycans that have been metabolically tagged

with an azide-containing sugar, such as peracetylated N-azidoacetylmannosamine
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(Ac₄ManNAz), which is converted to the corresponding azido-sialic acid.

Materials:

Cells cultured in a suitable vessel

Azide-modified sugar (e.g., 50 µM Ac₄ManNAz)

DPBS (Dulbecco's Phosphate-Buffered Saline)

Click Reaction Mix (prepare fresh on ice):

OG 488 Alkyne (final concentration 25 µM)[6][7]

Copper(II) Sulfate (CuSO₄) (final concentration 50 µM)[6][7]

THPTA (final concentration 250 µM)[6][7]

Sodium Ascorbate (final concentration 2.5 mM, from a fresh 100 mM stock)[6][7]

Aminoguanidine (final concentration 1 mM)[6][7]

Procedure:

Metabolic Labeling:

Incubate cells with the azide-modified sugar (e.g., 50 µM Ac₄ManNAz) in their culture

medium for 24-48 hours.[6]

Cell Preparation:

Gently wash the cells twice with ice-cold DPBS to remove excess unincorporated sugar.

Click Reaction on Live Cells:

Prepare the click reaction mix by adding the components in the following order to ice-cold

DPBS: OG 488 alkyne, CuSO₄/THPTA pre-mixed solution, aminoguanidine, and finally

sodium ascorbate.[6][7]
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Incubate the reaction mix on ice for 10 minutes before adding to the cells.[7]

Aspirate the DPBS from the cells and add the click reaction mix.

Incubate for 1 to 5 minutes at 4°C.[6][7] The short incubation time on ice minimizes

endocytosis of the label.

Washing and Imaging:

Remove the reaction mix and wash the cells three times with ice-cold DPBS.

The cells can now be imaged live or fixed for later analysis. For fixation, a mixture of 3%

paraformaldehyde and 0.3% glutaraldehyde can be used.[6]

Image using a fluorescence microscope with a FITC/GFP filter set.

Visualizations
Experimental Workflow
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General Workflow for OG 488 Alkyne Cell Labeling

Step 1: Metabolic Labeling (Introduction of Azide)

Step 2: Cell Preparation

Step 3: Click Reaction

Step 4: Analysis

Incubate cells with
azide-modified precursor

(e.g., Azido Sugar, AHA, EdU)

Wash to remove
unincorporated precursor

Fix & Permeabilize
(for intracellular targets)

Optional

Prepare fresh
Click Reaction Cocktail

(OG 488 Alkyne, Cu(I), Ligand)

Incubate cells with
reaction cocktail

Wash to remove
excess reagents

Image with
Fluorescence Microscopy

Click to download full resolution via product page

Caption: General workflow for cell labeling using OG 488 alkyne click chemistry.
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Click Chemistry Reaction

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reactants
Catalyst

Product

Biomolecule-N₃

(Azide)

Cu(I)
Sodium Ascorbate
Ligand (THPTA)

OG 488-Alkyne

Biomolecule-Triazole-OG 488
(Stable Labeled Product)

Click to download full resolution via product page

Caption: The CuAAC reaction covalently links an azide to an alkyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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